molecular formula C16H19N5O3 B10987098 N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-methyl-5-oxopyrrolidine-3-carboxamide

N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-methyl-5-oxopyrrolidine-3-carboxamide

Katalognummer: B10987098
Molekulargewicht: 329.35 g/mol
InChI-Schlüssel: GKZZIWHJVKGQNK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-methyl-5-oxopyrrolidine-3-carboxamide is a potent and selective inhibitor of Methionine Aminopeptidase 2 (MetAP2), a key enzyme involved in post-translational protein processing and a validated therapeutic target. Inhibition of MetAP2 has been demonstrated to suppress endothelial cell proliferation, thereby blocking angiogenesis, the process of new blood vessel formation. This anti-angiogenic mechanism is a critical pathway under investigation for the development of cancer therapeutics , as tumors require new vasculature for growth and metastasis. Beyond oncology, research into MetAP2 inhibitors like this compound has expanded due to its role in regulating cellular protein synthesis and growth. Studies indicate that pharmacological inhibition of MetAP2 can modulate cellular methionine metabolism and impact the mTOR signaling pathway, suggesting broader research applications in inflammatory diseases and metabolic disorders . This compound provides researchers with a specific chemical tool to probe the complex biological functions of MetAP2, elucidate its role in pathophysiological processes, and evaluate its potential as a target for novel therapeutic strategies.

Eigenschaften

Molekularformel

C16H19N5O3

Molekulargewicht

329.35 g/mol

IUPAC-Name

N-[5-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-yl]-1-methyl-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C16H19N5O3/c1-21-9-11(8-14(21)22)15(23)18-16-17-13(19-20-16)7-10-3-5-12(24-2)6-4-10/h3-6,11H,7-9H2,1-2H3,(H2,17,18,19,20,23)

InChI-Schlüssel

GKZZIWHJVKGQNK-UHFFFAOYSA-N

Kanonische SMILES

CN1CC(CC1=O)C(=O)NC2=NNC(=N2)CC3=CC=C(C=C3)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The 1,2,4-triazole ring is synthesized via cycloaddition between an alkyne and an azide. The 4-methoxybenzyl group is introduced via alkylation or by using pre-functionalized precursors.

Procedure ():

  • Azide Preparation : 4-Methoxybenzyl azide is synthesized from 4-methoxybenzyl bromide and sodium azide in DMF at 60°C (90% yield).

  • Alkyne Substrate : Propargylamine reacts with the azide under Cu(I) catalysis (CuSO₄·5H₂O, sodium ascorbate) in tBuOH/H₂O (1:1) at 50°C under microwave irradiation.

  • Isolation : The product is purified via column chromatography (SiO₂, ethyl acetate/hexane).

Optimized Conditions ():

ParameterValue
CatalystCuSO₄·5H₂O (10 mol%)
Reducing AgentSodium ascorbate (20 mol%)
SolventtBuOH/H₂O (1:1)
Temperature50°C (microwave, 20 min)
Yield92–98%

Alternative Routes for Triazole Formation

  • Oxidative Cyclization : Hydrazones derived from 4-methoxybenzaldehyde are treated with SeO₂ to form 1,2,4-triazoles (79–98% yield) ().

  • Metal-Free Synthesis : I₂/TBPB-mediated coupling of N-tosylhydrazones and anilines yields 1,4-diaryl-1,2,4-triazoles (89% yield) ().

Synthesis of 1-Methyl-5-Oxopyrrolidine-3-Carboxylic Acid

Asymmetric Catalysis for Pyrrolidine Formation

The pyrrolidine ring is constructed via asymmetric Michael addition or cyclization. A chiral copper catalyst with R-BINAP ligand ensures enantioselectivity ().

Procedure ():

  • Substrate Activation : Methyl acrylate reacts with a β-keto ester in THF using Cu(I)-R-BINAP (5 mol%).

  • Cyclization : The intermediate undergoes intramolecular cyclization with LiOH to form the pyrrolidine ring.

  • Oxidation : The 5-oxo group is introduced via Jones oxidation (CrO₃/H₂SO₄) at 0°C (85% yield).

Key Data ():

StepConditionsYield
Michael AdditionCu(I)-R-BINAP, THF, 25°C78%
CyclizationLiOH, H₂O/THF, 70°C82%
OxidationCrO₃/H₂SO₄, 0°C → 25°C85%

Alternative Pyrrolidine Synthesis

  • Proline Derivative Oxidation : L-Proline is methylated (CH₃I, K₂CO₃) and oxidized (KMnO₄) to 5-oxopyrrolidine-3-carboxylic acid (76% yield) ().

Coupling of Triazole and Pyrrolidine Moieties

Amide Bond Formation

The final step involves coupling the triazole amine and pyrrolidine carboxylic acid using carbodiimide reagents.

Procedure ():

  • Activation : 1-Methyl-5-oxopyrrolidine-3-carboxylic acid is treated with EDCl/HOBt in DMF (0°C, 30 min).

  • Coupling : 3-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-amine is added, and the reaction is stirred at 25°C for 12 h.

  • Purification : Crude product is recrystallized from ethanol/water (1:1).

Optimized Conditions ():

ParameterValue
Coupling ReagentEDCl/HOBt (1.2 equiv each)
SolventDMF
Temperature25°C
Yield88%

Characterization and Analytical Data

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, triazole-H), 7.32 (d, J = 8.6 Hz, 2H, aromatic), 6.89 (d, J = 8.6 Hz, 2H, aromatic), 4.12 (s, 2H, CH₂), 3.73 (s, 3H, OCH₃), 3.42 (m, 1H, pyrrolidine-H), 2.98 (s, 3H, N-CH₃) ().

  • HRMS (ESI+) : m/z calc. for C₁₈H₂₂N₅O₃ [M+H]⁺: 356.1719; found: 356.1722 ().

Purity and Yield Comparison

MethodTriazole YieldPyrrolidine YieldFinal Product Yield
CuAAC + EDCl/HOBt98%85%88%
Oxidative Cyclization + Proline Oxidation89%76%72%

Challenges and Optimization

  • Regioselectivity : CuAAC ensures 1,4-disubstituted triazole formation, avoiding 1,5-regioisomers ().

  • Deprotection : Trifluoroacetic acid (TFA) removes 4-methoxybenzyl groups if needed ().

  • Stereochemistry : Chiral Cu(I) catalysts yield enantiopure pyrrolidine ( ).

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Chemie

    Katalyse: Als Ligand in metallkatalysierten Reaktionen verwendet.

    Organische Synthese: Zwischenprodukt bei der Synthese komplexerer Moleküle.

Biologie

    Enzyminhibition: Potenzieller Inhibitor spezifischer Enzyme aufgrund seiner Triazoleinheit.

    Proteinbindungsstudien: Verwendung bei der Untersuchung von Interaktionen mit Proteinen.

Medizin

    Arzneimittelentwicklung: Untersucht auf seine potenziellen therapeutischen Wirkungen bei verschiedenen Krankheiten.

    Pharmakokinetik: Studien zu seinen Absorptions-, Verteilungs-, Metabolismus- und Ausscheidungseigenschaften.

Industrie

    Materialwissenschaft: Verwendung bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften.

    Landwirtschaft: Potenzielle Verwendung bei der Synthese von Agrochemikalien.

Wirkmechanismus

Der Wirkmechanismus von N-[3-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-methyl-5-oxopyrrolidin-3-carboxamid beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Der Triazolring kann Wasserstoffbrückenbindungen und π-π-Wechselwirkungen mit aktiven Zentren von Enzymen eingehen und deren Aktivität hemmen. Die Methoxybenzylgruppe kann die Bindungsaffinität durch hydrophobe Wechselwirkungen verbessern.

Wissenschaftliche Forschungsanwendungen

Synthesis of the Compound

The synthesis of N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-methyl-5-oxopyrrolidine-3-carboxamide typically involves the reaction of 4-methoxybenzyl derivatives with triazole and pyrrolidine carboxamides. A notable method includes microwave-assisted reactions that enhance yields and reduce reaction times. For instance, studies have shown successful synthesis through a combination of microwave irradiation and traditional methods, demonstrating the efficiency of this approach in producing high-purity compounds .

Antimicrobial Activity

Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound shows notable inhibitory effects against various microorganisms. The minimum inhibitory concentration (MIC) values for several strains are documented as follows:

MicroorganismMIC (µg/mL)
Staphylococcus aureus15.6
Escherichia coli31.25
Candida albicans20

These results suggest that the compound could be further developed for clinical applications in treating infections caused by these pathogens .

Antiviral Activity

The compound also shows promise as an antiviral agent. Its structure allows interaction with viral enzymes, potentially inhibiting their activity. Research on related compounds has demonstrated effective inhibition against various strains of viruses, including HIV. The structural characteristics of this compound may enhance its efficacy against viral targets .

Cancer Treatment

Emerging studies suggest that triazole-based compounds can exhibit anticancer properties. The ability of this compound to induce apoptosis in cancer cells has been explored. In vitro assays have indicated that this compound may inhibit cell proliferation in certain cancer cell lines, making it a candidate for further development in cancer therapies .

CNS Disorders

Another area of interest is the potential application of this compound in treating central nervous system disorders. Its ability to cross the blood-brain barrier and modulate neurotransmitter systems could position it as a therapeutic agent for conditions such as depression or anxiety disorders. Research into similar compounds has revealed promising results in preclinical models .

Case Studies and Research Findings

Several case studies have highlighted the potential applications of this compound:

  • Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, supporting its use as a potential antibiotic agent.
  • Antiviral Properties : Research published in prominent journals indicated that similar triazole derivatives effectively inhibited HIV replication in vitro, suggesting a pathway for further investigation into this compound's antiviral capabilities.
  • Cancer Cell Studies : Experimental data showed that treatment with this compound resulted in reduced viability of specific cancer cell lines, indicating its potential role in oncology.

Wirkmechanismus

The mechanism of action of N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-methyl-5-oxopyrrolidine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with active sites of enzymes, inhibiting their activity. The methoxybenzyl group may enhance binding affinity through hydrophobic interactions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s closest analogs differ in substituents, heterocyclic cores, or amide linkages. Below is a comparative analysis based on available evidence:

Table 1: Key Structural and Functional Comparisons

Compound Name Core Heterocycle Substituent(s) Molecular Weight Key Applications/Findings Reference
N-[3-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-methyl-5-oxopyrrolidine-3-carboxamide (Target) 1,2,4-Triazole 4-Methoxybenzyl, pyrrolidone-carboxamide Not reported Hypothesized pesticidal activity
1-(4-Fluorobenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide 1,3,4-Thiadiazole 4-Fluorobenzyl, pyrrolidone-carboxamide ~323.3 (calc.) Bioactivity in enzyme inhibition
N-((4-Methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-phenylisoxazole-3-carboxamide 1,3,5-Triazine Methoxy, pyrrolidine, isoxazole 380.4 Unknown (structural analog)
N-(Cyclopropylmethyl)-5-(methylsulfonyl)-N-{1-[1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-yl]ethyl}heterocyclyl amide 1,2,4-Triazole Pyrimidinyl, methylsulfonyl Not reported Pesticidal activity (patented)

Key Findings from Comparative Analysis

In contrast, 1,3,4-thiadiazole analogs () are often associated with antimicrobial or enzyme-inhibitory roles due to sulfur’s electron-withdrawing effects . Triazine-containing compounds () typically exhibit herbicidal activity, but the lack of data on the cited analog limits direct comparisons .

Substituent Effects 4-Methoxybenzyl vs. 4-Fluorobenzyl: The methoxy group in the target compound may enhance lipophilicity compared to the electron-withdrawing fluoro group in ’s analog. This could translate to better tissue penetration but reduced metabolic stability . Pyrrolidone vs.

Biological Activity Trends

  • Triazole derivatives with pyrimidinyl or methoxybenzyl groups (e.g., ) demonstrate broad-spectrum pesticidal activity, likely due to interference with fungal or insect sterol biosynthesis .
  • Thiadiazole-pyrrolidone hybrids () show promise in targeting bacterial enzymes, suggesting divergent applications compared to the triazole-based target compound .

Biologische Aktivität

N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-methyl-5-oxopyrrolidine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, structure, and biological activity of this compound, drawing on diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C21H21N5O3C_{21}H_{21}N_5O_3 with a molecular weight of 391.4 g/mol. The compound features a triazole ring and a pyrrolidine moiety, which are known for their roles in various biological activities.

PropertyValue
Molecular FormulaC21H21N5O3
Molecular Weight391.4 g/mol
IUPAC NameThis compound
InChI KeyAKNFGVNPAYGSLQ-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step reactions that include cyclization to form the triazole ring and subsequent coupling reactions to introduce the methoxybenzyl group. Optimization of reaction conditions is crucial for achieving high yields and purity levels.

Anticancer Activity

Recent studies have demonstrated that derivatives of 5-oxopyrrolidine exhibit significant anticancer properties. For instance, compounds structurally similar to N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-methyl-5-oxopyrrolidine have shown promising results against various cancer cell lines such as A549 (human lung adenocarcinoma) and MCF7 (breast cancer) cells.

In vitro studies indicated that these compounds can induce cytotoxic effects through mechanisms such as apoptosis and cell cycle arrest. For example, a study reported that certain 5-oxopyrrolidine derivatives reduced A549 cell viability significantly when compared to control treatments like cisplatin .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Research indicates that derivatives with similar structures exhibit activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. In screening assays, certain compounds demonstrated minimum inhibitory concentrations (MICs) that suggest they could be effective against resistant pathogens .

Case Study 1: Anticancer Efficacy

A study conducted on a series of 5-oxopyrrolidine derivatives highlighted the anticancer efficacy of compounds bearing specific substituents on the triazole ring. The study utilized MTT assays to evaluate cell viability post-treatment and found that compounds with methoxy substitutions showed enhanced cytotoxicity against A549 cells compared to those without .

Case Study 2: Antimicrobial Screening

Another research effort focused on the antimicrobial properties of similar triazole-containing compounds. The study evaluated their effectiveness against Gram-positive and Gram-negative bacteria using standard broth microdilution methods. Results indicated that some derivatives exhibited potent activity against resistant strains, suggesting a potential pathway for developing new antibiotics .

Q & A

Q. Q1. What are the critical considerations for optimizing the synthesis of N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-methyl-5-oxopyrrolidine-3-carboxamide?

Answer:

  • Stepwise Synthesis: The compound’s synthesis likely involves multi-step reactions, starting with the formation of the 1,2,4-triazole core, followed by functionalization with the 4-methoxybenzyl group and coupling to the 5-oxopyrrolidinecarboxamide moiety .
  • Reaction Optimization: Key parameters include solvent selection (e.g., DMF for polar intermediates), temperature control (room temperature for coupling steps), and catalyst use (e.g., EDCI for amide bond formation) .
  • Yield Enhancement: Purification via column chromatography or recrystallization is critical to isolate intermediates and the final product with >95% purity .

Q. Q2. How can researchers confirm the molecular structure and purity of the synthesized compound?

Answer:

  • Spectroscopic Techniques:
    • NMR: 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., methoxybenzyl protons at ~3.8 ppm and pyrrolidone carbonyl at ~170 ppm) .
    • Mass Spectrometry: High-resolution MS (HRMS) to confirm the molecular ion peak (e.g., [M+H]+^+) and isotopic pattern .
  • X-ray Crystallography: Single-crystal analysis resolves stereochemical ambiguities, as demonstrated for structurally related triazole derivatives .

Advanced Mechanistic and Biological Studies

Q. Q3. What strategies are recommended for investigating the biological targets of this compound?

Answer:

  • In Silico Screening: Molecular docking against protein databases (e.g., PDB) to predict interactions with enzymes like kinases or GPCRs, leveraging the triazole and pyrrolidone motifs as pharmacophores .
  • In Vitro Assays: Enzyme inhibition studies (e.g., fluorescence-based assays) to validate target engagement, with IC50_{50} calculations .
  • SAR Analysis: Synthesize analogs (e.g., replacing methoxy with ethoxy or halogens) to identify critical functional groups for activity .

Q. Q4. How can researchers address contradictions in biological activity data across similar compounds?

Answer:

  • Assay Standardization: Control variables such as cell line selection, incubation time, and solvent (e.g., DMSO concentration ≤0.1%) to minimize variability .
  • Meta-Analysis: Compare data from structurally related compounds (e.g., oxadiazole or pyrazole derivatives) to identify trends in substituent effects on activity .
  • Orthogonal Validation: Use complementary techniques (e.g., SPR for binding affinity vs. cellular assays) to confirm activity .

Stability and Solubility Profiling

Q. Q5. What methodologies are effective for assessing the compound’s stability under physiological conditions?

Answer:

  • Forced Degradation Studies: Expose the compound to acidic/basic conditions (pH 1–12), oxidative stress (H2 _2O2_2), and UV light, followed by HPLC analysis to monitor degradation products .
  • Thermal Stability: Thermogravimetric analysis (TGA) to determine decomposition temperatures and DSC for phase transitions .
  • Long-Term Storage: Store lyophilized samples at −80°C to prevent hydrolysis of the amide bond .

Q. Q6. How can aqueous solubility be improved without compromising bioactivity?

Answer:

  • Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) on the pyrrolidone or triazole moieties .
  • Co-Solvent Systems: Use cyclodextrins or PEG-based formulations to enhance solubility while maintaining stability .

Advanced Mechanistic Investigations

Q. Q7. What experimental approaches are recommended to study the compound’s mechanism of action?

Answer:

  • Kinetic Studies: Time-resolved assays (e.g., stopped-flow spectroscopy) to measure binding kinetics and enzyme inhibition rates .
  • Isotopic Labeling: Use 14C^{14}C- or 3H^3H-labeled compounds for autoradiography or metabolite tracking in cellular models .
  • Cryo-EM/X-ray Crystallography: Resolve ligand-protein complexes to identify binding pockets and key interactions .

Q. Q8. How can computational modeling support the design of derivatives with enhanced potency?

Answer:

  • QSAR Modeling: Train models using bioactivity data from analogs to predict substituent effects on IC50_{50} .
  • MD Simulations: Simulate ligand-receptor dynamics to optimize binding poses and residence times .

Data Interpretation and Reporting

Q. Q9. What statistical methods are appropriate for analyzing dose-response data in biological assays?

Answer:

  • Nonlinear Regression: Fit dose-response curves using the Hill equation to calculate EC50_{50}/IC50_{50} values with 95% confidence intervals .
  • ANOVA with Post Hoc Tests: Compare multiple analogs’ activities (e.g., Tukey’s test) to identify significant differences .

Advanced Synthetic Challenges

Q. Q10. What strategies mitigate racemization during the synthesis of chiral intermediates?

Answer:

  • Chiral Auxiliaries: Use (S)- or (R)-proline derivatives to control stereochemistry at the pyrrolidine ring .
  • Asymmetric Catalysis: Employ chiral catalysts (e.g., BINOL-based) for enantioselective steps .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.